molecular formula C10H20ClN B2673674 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride CAS No. 24493-12-7

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride

Cat. No.: B2673674
CAS No.: 24493-12-7
M. Wt: 189.73
InChI Key: YJTKSXMYUJVUHS-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure.

Preparation Methods

The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include ketones, alcohols, and substituted amines.

Scientific Research Applications

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure and the position of the functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-7(11)10-6-8-2-4-9(10)5-3-8;/h7-10H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKSXMYUJVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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